molecular formula C14H30N2S B14524520 N-Ethyl-N'-undecylthiourea CAS No. 62552-37-8

N-Ethyl-N'-undecylthiourea

Cat. No.: B14524520
CAS No.: 62552-37-8
M. Wt: 258.47 g/mol
InChI Key: VPAOLSPWEHXKML-UHFFFAOYSA-N
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Description

N-Ethyl-N’-undecylthiourea is an organic compound that belongs to the class of thioureas. Thioureas are characterized by the presence of a sulfur atom double-bonded to a carbon atom, which is also bonded to two nitrogen atoms. This particular compound has an ethyl group attached to one nitrogen atom and an undecyl group attached to the other nitrogen atom. Thioureas are known for their diverse chemical properties and applications in various fields.

Properties

CAS No.

62552-37-8

Molecular Formula

C14H30N2S

Molecular Weight

258.47 g/mol

IUPAC Name

1-ethyl-3-undecylthiourea

InChI

InChI=1S/C14H30N2S/c1-3-5-6-7-8-9-10-11-12-13-16-14(17)15-4-2/h3-13H2,1-2H3,(H2,15,16,17)

InChI Key

VPAOLSPWEHXKML-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCNC(=S)NCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Ethyl-N’-undecylthiourea can be synthesized through the nucleophilic addition of amines to isocyanates or carbamoyl chlorides. One common method involves the reaction of ethylamine with undecyl isocyanate in the presence of a catalyst. The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified through recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the synthesis of N-Ethyl-N’-undecylthiourea can be scaled up using similar reaction conditions. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then isolated and purified using industrial-scale filtration and distillation techniques .

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-N’-undecylthiourea undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Ethyl-N’-undecylthiourea has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-Ethyl-N’-undecylthiourea involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The undecyl group enhances its lipophilicity, allowing it to interact with lipid membranes and other hydrophobic environments .

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-N’-undecylthiourea
  • N-Ethyl-N’-dodecylthiourea
  • N-Propyl-N’-undecylthiourea

Uniqueness

N-Ethyl-N’-undecylthiourea is unique due to its specific combination of ethyl and undecyl groups, which confer distinct chemical and physical properties. The ethyl group provides moderate steric hindrance, while the undecyl group enhances lipophilicity and hydrophobic interactions. This combination makes it particularly useful in applications requiring specific solubility and reactivity profiles .

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